molecular formula C12H17ClFN B13296406 [(3-Chloro-4-fluorophenyl)methyl](3-methylbutyl)amine

[(3-Chloro-4-fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13296406
M. Wt: 229.72 g/mol
InChI Key: HPACHPLMTXCYIK-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that features a combination of chloro and fluoro substituents on a phenyl ring, linked to a methylbutylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield imines or secondary amines .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity or block receptor sites, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methylphenyl)methylamine
  • (3-Chloro-4-fluorophenyl)methylamine
  • (2-Chloro-4-fluorophenyl)methylamine

Uniqueness

(3-Chloro-4-fluorophenyl)methylamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-9(2)5-6-15-8-10-3-4-12(14)11(13)7-10/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

HPACHPLMTXCYIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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